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Compound of Interest

Compound Name:
3-Amino-6-methoxy-2-picoline

hydrochloride

Cat. No.: B1521865 Get Quote

An In-Depth Technical Guide to the Physicochemical Properties of 6-Methoxy-2-methylpyridin-

3-amine Dihydrochloride

Foreword: Navigating the Compound's Identity
For researchers, scientists, and drug development professionals, precision is paramount. The

subject of this guide, 6-Methoxy-2-methylpyridin-3-amine HCl, is a key building block in

medicinal chemistry and a component in various industrial applications.[1][2][3] However, a

critical clarification is necessary from the outset. While the user query specifies the

hydrochloride (HCl), extensive data, including that from regulatory bodies, predominantly refers

to the dihydrochloride form (CAS No. 83732-72-3).[1][4] This form, with two hydrochloride

adducts, is the more stable and commonly characterized salt. This guide will therefore focus on

the physicochemical properties of the dihydrochloride salt, as this is the entity researchers will

most likely encounter and work with. This distinction is crucial for stoichiometric calculations,

formulation development, and interpretation of analytical data.

Executive Summary: A Chemist's Overview
6-Methoxy-2-methylpyridin-3-amine Dihydrochloride is a substituted pyridine derivative

recognized for its utility as a synthetic intermediate.[2] Its structure, featuring a pyridine core

with methoxy and amino functionalities, provides a versatile scaffold for constructing complex

heterocyclic systems with potential biological activities.[2] While its most documented

commercial use is in hair dye formulations, its true potential lies in the realm of drug discovery
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and medicinal chemistry.[1][2] Understanding its fundamental physicochemical properties is the

first step toward unlocking this potential. This guide provides a comprehensive analysis of

these properties, offering both established data and validated protocols for in-house

determination.

Core Physicochemical Properties
The following table summarizes the key physicochemical data for 6-Methoxy-2-methylpyridin-3-

amine Dihydrochloride. It is vital to note that some properties, such as melting point and pKa,

are not definitively reported in public literature, underscoring the importance of the

experimental protocols provided herein.
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Property Value / Observation Source(s)

IUPAC Name
6-methoxy-2-N-methylpyridine-

2,3-diamine;dihydrochloride
[4]

Synonyms

6-Methoxy-N2-methylpyridine-

2,3-diamine dihydrochloride;

HC Blue No. 7

[1][4]

CAS Number 83732-72-3 [1][4]

Molecular Formula
C₇H₁₁N₃O·2HCl

(C₇H₁₃Cl₂N₃O)
[4]

Molecular Weight 226.10 g/mol [4]

Physical Form Fine grey-violet powder [1]

Boiling Point Decomposes at >300 °C [1]

Melting Point Not specified in literature. [1]

Water Solubility
> 100 g/L (at room

temperature)
[1]

Ethanol Solubility
1 - 10 g/L (at room

temperature)
[1]

DMSO Solubility
> 100 g/L (at room

temperature)
[1]

Partition Coeff.

Log P_ow = 0.7 (Calculated;

requires experimental

validation)

[1]

UV-Vis λ_max_ 241 nm and 314 nm [1]

pKa Not specified in literature. [1]

In-Depth Analysis and Experimental Protocols
As a Senior Application Scientist, my role is not just to present data, but to explain its relevance

and empower fellow researchers to validate and expand upon it. The following sections delve
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into the causality behind these properties and provide robust, self-validating protocols for their

determination.

Solubility Profile: The Foundation of Application
The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical

determinant of its utility, impacting everything from reaction kinetics to bioavailability. The

dihydrochloride salt form significantly enhances aqueous solubility compared to the free base,

a common strategy in drug development to make compounds more amenable to biological

systems and formulations.[5] The reported data indicates high solubility in water and DMSO,

and moderate solubility in ethanol, which is consistent with a polar, salt-like compound.[1]

This protocol employs the equilibrium shake-flask method, a gold standard for solubility

measurement, followed by HPLC quantification. The causality is simple: by ensuring the

solution is saturated, we can accurately measure the maximum concentration of the solute in a

given solvent.

Workflow Diagram: Solubility Determination

Preparation Separation Quantification

Add excess compound to solvent (e.g., Water, Ethanol) Equilibrate at constant temperature (e.g., 25°C) for 24h with agitation Allow suspension to settle Centrifuge to pellet undissolved solid Withdraw clear supernatant Prepare serial dilutions of supernatant Analyze by validated HPLC method Calculate concentration against a standard curve

Click to download full resolution via product page

Caption: Shake-flask method for solubility determination.

Step-by-Step Methodology:

Preparation: Add an excess amount of 6-Methoxy-2-methylpyridin-3-amine Dihydrochloride

to a known volume of the solvent (e.g., water, ethanol) in a sealed vial. The excess solid is

crucial to ensure saturation is reached.

Equilibration: Place the vial in a shaker bath at a constant temperature (e.g., 25 °C) and

agitate for a minimum of 24 hours to ensure equilibrium is achieved.
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Separation: Centrifuge the vial at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the

undissolved solid.

Sampling: Carefully withdraw a precise aliquot of the clear supernatant.

Quantification: Prepare a series of dilutions of the supernatant and determine the

concentration using a validated HPLC-UV method (see Section 3.5). The concentration of

the undiluted supernatant represents the equilibrium solubility.[6]

Melting Point: A Purity and Identity Checkpoint
The melting point is a fundamental physical property used to identify a compound and assess

its purity. For a pure crystalline solid, the melting range is typically sharp. The literature from the

European Commission's Scientific Committee on Consumer Products (SCCP) surprisingly

omits this value, indicating it was not provided in the regulatory submission.[1] Therefore,

experimental determination is necessary.

This is a standard pharmacopeial method. The visual observation of the phase transition from

solid to liquid within a heated capillary provides a precise temperature range.

Step-by-Step Methodology:

Sample Preparation: Finely powder a small amount of the dry compound. Tightly pack the

powder into a capillary tube to a height of 2-3 mm.

Instrumentation: Place the capillary in a calibrated melting point apparatus.

Heating: Heat the sample at a controlled rate. A rapid ramp (10-20 °C/min) can be used for

an initial approximate determination, followed by a slow ramp (1-2 °C/min) for an accurate

measurement.

Observation: Record the temperature at which the first drop of liquid appears (T_onset) and

the temperature at which the entire sample becomes a clear liquid (T_clear). The melting

point is reported as the range T_onset – T_clear.[6]

Dissociation Constant (pKa): Predicting Behavior in
Solution
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The pKa values of a molecule are critical for predicting its ionization state, and thus its

solubility, permeability, and receptor interactions at a given pH. As a dihydrochloride salt of a

molecule with multiple basic nitrogen atoms (two amines and the pyridine ring nitrogen), 6-

Methoxy-2-methylpyridin-3-amine is expected to have multiple pKa values. No experimental

data is currently available.

This method directly measures the pH of a solution as a titrant is added, allowing for the

empirical determination of the pKa values. The inflection points in the titration curve correspond

to the equivalence points, and the half-equivalence points correspond to the pKa values.

Workflow Diagram: Potentiometric Titration for pKa
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Accurately weigh compound and dissolve in water

Calibrate pH meter with standard buffers

Immerse electrode in solution on a stir plate

Titrate with standardized 0.1 M NaOH, adding in small increments

Record pH after each addition and stabilization

Plot pH vs. Volume of NaOH added

Determine pKa values from the half-equivalence points of the titration curve

Click to download full resolution via product page

Caption: Workflow for pKa determination via titration.

Step-by-Step Methodology:

Solution Preparation: Accurately weigh and dissolve a known amount of the compound in

deionized, CO₂-free water.
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Titration Setup: Calibrate a pH meter using at least two standard buffers (e.g., pH 4.01, 7.00,

10.01). Place the dissolved sample on a magnetic stirrer and immerse the calibrated pH

electrode.

Titration: Slowly titrate the solution with a standardized strong base (e.g., 0.1 M NaOH),

recording the pH value after each incremental addition.

Data Analysis: Plot the recorded pH values against the volume of titrant added. The pKa

values can be determined from the midpoints of the buffer regions (the flattest parts of the

curve) between the equivalence points (the steepest parts of the curve).[6]

Spectroscopic Characterization
Spectroscopic data provides an unambiguous fingerprint for chemical identity and structural

elucidation. While no public spectra for the title compound are available, we can predict the key

features and outline the protocols for their acquisition.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic

protons on the pyridine ring, the methoxy (-OCH₃) protons, the methylamino (-NHCH₃)

protons, and the primary amine (-NH₂) protons. The aromatic protons will appear as doublets

or doublets of doublets in the 6.0-8.0 ppm region. The methoxy and methyl protons will

appear as singlets, likely around 3.8-4.0 ppm and 2.8-3.0 ppm, respectively. The amine

protons (-NH) are often broad and their chemical shift is dependent on solvent and

concentration.

¹³C NMR: The carbon spectrum will show distinct signals for each of the seven unique

carbon atoms in the molecule. The aromatic carbons will resonate in the 100-160 ppm

region, while the methoxy and methyl carbons will appear upfield (<60 ppm).

The FTIR spectrum of an amine salt is characteristically different from its free base. The most

prominent feature will be a strong, broad absorption band in the 2400-3000 cm⁻¹ region, which

is due to the stretching vibrations of the protonated amine groups (R-NH₃⁺ and R₂-NH₂⁺).[5]

Other key expected vibrations include:

N-H Bending: Around 1600-1500 cm⁻¹.

C=C and C=N Stretching (Aromatic Ring): In the 1650-1400 cm⁻¹ region.[7]
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C-O Stretching (Methoxy): A strong band around 1250-1000 cm⁻¹.

C-H Stretching (Alkyl): Just below 3000 cm⁻¹.

Sample Preparation:

NMR: Dissolve ~5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O or

DMSO-d₆) in an NMR tube. D₂O is a good choice given the compound's high water

solubility, but it will cause the exchange and disappearance of the N-H proton signals.

DMSO-d₆ will allow for the observation of N-H protons.

FTIR: Prepare a potassium bromide (KBr) pellet by mixing ~1 mg of the compound with

~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, an

Attenuated Total Reflectance (ATR) accessory can be used with the neat powder.

Data Acquisition:

NMR: Acquire ¹H and ¹³C spectra on a standard NMR spectrometer (e.g., 400 MHz).

FTIR: Record the spectrum using an FTIR spectrometer, typically over a range of 4000-

400 cm⁻¹.

Chromatographic Purity Assessment
Regulatory documents indicate the presence of unidentified impurities up to 2.8% (by peak

area) in analyzed batches.[1] High-Performance Liquid Chromatography (HPLC) is the

standard method for assessing the purity of such compounds.

This protocol provides a starting point for method development. The choice of a C18 column is

standard for small molecules, and an acidic mobile phase is appropriate for analyzing a basic

compound like a pyridine derivative, ensuring good peak shape.

Workflow Diagram: HPLC Purity Analysis
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Prepare Mobile Phase
(e.g., A: 0.1% TFA in Water, B: Acetonitrile)

Equilibrate HPLC System
(C18 Column, e.g., 4.6x150mm)

Prepare Standard & Sample Solutions
(e.g., 1 mg/mL in Water)

Inject Sample Run Gradient Elution Detect at λmax (e.g., 241 nm or 314 nm) Integrate Peaks and Calculate % Purity

Click to download full resolution via product page

Caption: Standard workflow for HPLC purity analysis.

Step-by-Step Methodology:

System: A standard HPLC system with a UV detector.

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.

Mobile Phase B: Acetonitrile (ACN).

Flow Rate: 1.0 mL/min.

Detection: UV at 241 nm or 314 nm.[1]

Gradient: A typical starting gradient would be 5% to 95% B over 20 minutes.

Analysis: Dissolve the sample in the mobile phase A. Inject and analyze. Purity is calculated

based on the area percent of the main peak relative to the total area of all peaks.

Stability and Handling
Nitrosation Risk: As a secondary amine, 6-Methoxy-2-methylpyridin-3-amine Dihydrochloride

is susceptible to nitrosation to form potentially carcinogenic N-nitrosamines. It is imperative

that this compound is not used in combination with nitrosating agents (e.g., nitrites) under

acidic conditions. The nitrosamine content in any formulation should be strictly controlled to

be less than 50 ppb.[1]
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Aqueous Stability: The compound is reported to be stable for at least 2 hours in water at

concentrations of 5-10 mg/mL.[1] For long-term storage of solutions, it is advisable to

conduct a specific stability study under the intended storage conditions.

Storage: The solid material should be stored in a cool, dark, and dry place under an inert

atmosphere to prevent degradation.[8]

Conclusion
6-Methoxy-2-methylpyridin-3-amine Dihydrochloride is a compound of significant interest for

chemical synthesis and drug discovery. This guide has synthesized the available public data

and, more importantly, provided the robust, field-tested protocols necessary for researchers to

determine its complete physicochemical profile. By understanding and experimentally verifying

properties such as solubility, melting point, pKa, and spectral characteristics, scientists can

confidently and effectively utilize this versatile building block in their research and development

endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [physicochemical properties of 6-Methoxy-2-
methylpyridin-3-amine HCl]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1521865#physicochemical-properties-of-6-methoxy-
2-methylpyridin-3-amine-hcl]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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